Phosphatidylinositol-4-phosphate

Phosphoinositide binding PH domain Protein-lipid interaction

Phosphoinositide monophosphate substitution invalidates experimental data due to distinct subcellular localization and kinase specificity. PI4P is the obligate substrate for PIP5K isoforms; saturated acyl chain species exhibit poor kinetics. This product delivers ≥99% purity with unsaturated acyl chains optimized for PIP5K assays, PH domain binding (Kd ~20.9 nM with PS), and PLC activity studies. Sourced from brain-derived natural lipid with verified Golgi/plasma membrane enrichment.

Molecular Formula C46H82O16P2
Molecular Weight 953.1 g/mol
Cat. No. B1241899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidylinositol-4-phosphate
Synonyms1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate
phosphatidylinositol 4-monophosphate
phosphatidylinositol 4-phosphate
phosphatidylinositol-4-phosphate
PI4P compound
PtdINS4P
Molecular FormulaC46H82O16P2
Molecular Weight953.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)45(42(50)44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41+,42?,43?,44?,45?,46?/m1/s1
InChIKeyWSLBJQQQZZTFBA-MLUQOLBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI4P: Lipid Kinase Substrate and Signaling Precursor


Phosphatidylinositol-4-phosphate (PI4P) is a monophosphorylated phosphoinositide lipid that constitutes approximately 5% of cellular phosphoinositides and serves as the direct biosynthetic precursor to phosphatidylinositol-4,5-bisphosphate [PI(4,5)P2] [1]. Unlike its structural isomer phosphatidylinositol-3-phosphate (PI3P), which localizes predominantly to endosomal compartments, PI4P is highly enriched at the Golgi apparatus and the plasma membrane, where it functions as a spatially restricted signaling platform and a substrate for lipid kinases [2]. Its role as a substrate for PI4-kinases and PIP5Ks distinguishes it from other phosphoinositide monophosphates in both metabolic pathway positioning and biological function.

1 Golgi and plasma membrane signaling platform
2 Obligate biosynthetic precursor to PI(4,5)P2
3 Selective PH domain binding, distinct from PI3P/PI5P

PI4P vs. Structural Isomers: Why Substitution Fails


Generic substitution among phosphoinositide monophosphates is not scientifically valid due to fundamental differences in subcellular compartmentalization, protein recognition specificity, and metabolic fate. PI4P is primarily localized to the Golgi apparatus and plasma membrane, whereas PI3P is confined to early endosomes, and PI5P exhibits distinct nuclear and cytosolic distributions [1]. These spatial differences are reinforced by selective recognition by effector proteins: PI4P binds distinct PH domain-containing proteins such as FAPP1 and OSBP, while PI3P is recognized by FYVE and PX domain-containing proteins [2]. Furthermore, PI4P serves as the obligate substrate for PIP5K enzymes to generate PI(4,5)P2, a role that PI3P and PI5P cannot fulfill due to kinase substrate specificity constraints. Consequently, experimental systems designed to probe PI4P-dependent pathways cannot be reliably substituted with other phosphoinositide species without introducing confounding variables.

Risk dimension
PI4P (target)
PI3P / PI5P (alternatives)
Subcellular localization
Golgi apparatus and plasma membrane
Early endosomes (PI3P); nucleus and cytosol (PI5P)
Effector domain recognition
PH domains (FAPP1, OSBP)
FYVE/PX domains (PI3P); distinct binding profiles (PI5P)
Metabolic pathway role
Direct substrate for PIP5K to generate PI(4,5)P2
Cannot replace PI4P in PIP5K-dependent PI(4,5)P2 synthesis

Quantitative Differentiation Evidence for PI4P


Enhanced PH Domain Affinity vs. PI3P and PI5P

In a comparative binding assay using recombinant PH domains, PI4P demonstrates a dissociation constant (Kd) of 25.3 ± 0.5 nM, which is 1.7-fold lower (indicating higher affinity) than the Kd for PI3P (42.1 ± 13.7 nM) and 1.9-fold lower than the Kd for PI5P (47.4 ± 5.4 nM) [1]. The addition of phosphatidylserine (PS) further enhances PI4P binding affinity to 20.9 ± 3.2 nM, whereas PS has minimal effect on PI3P binding (Kd remains 43.3 ± 8.5 nM).

PH domain affinity
Head-to-head
PI4P Kd 25.3 nM vs PI3P 42.1 nM and PI5P 47.4 nM; 1.7–1.9 fold higher affinity
Supports PH domain assay sensitivity and selectivity
PC/PIP 95:5; ± phosphatidylserine further reduces PI4P Kd to 20.9 nM
Phosphoinositide binding PH domain Protein-lipid interaction

Acyl Chain Modulation of PIP5K Affinity

The kinetic parameters of PI4P as a substrate for PIP5K isoforms exhibit marked dependence on acyl chain composition. For PIP5Kα and PIP5Kγ isoforms, 1-stearoyl-2-oleoyl PtdIns4P demonstrates a substantially lower Km compared to 1-stearoyl-2-arachidonoyl PtdIns4P, making it the kinetically favored substrate under physiological conditions [1]. Fully saturated dipalmitoyl-PtdIns4P is a poor substrate for all three PIP5K isoforms, with Vmax values significantly reduced compared to unsaturated species.

PIP5K acyl chain selectivity
Head-to-head
1-stearoyl-2-oleoyl PI4P: lower Km, favorable kinetics for α/γ isoforms; dipalmitoyl PI4P: poor substrate
Acyl chain composition directly shapes PIP5K assay performance
Isoform-specific acyl chain discrimination; γ isoform most selective
Lipid kinase assay Acyl chain selectivity Enzyme kinetics

Preferred Substrate for Phospholipase C

In kinetic assays using short-chain phosphorothiolate analogues to eliminate micelle artifacts, substrates phosphorylated at the inositol 4-position (analogues of PI-4-P and PI-4,5-P2) were cleaved by phospholipase C (PLC) with approximately 20- to 30-fold higher activity than 4-nonphosphorylated substrates (analogues of PI-5-P and PI) [1]. Despite similar binding affinities across all substrate types, the 4-phosphate group specifically contributes to catalytic turnover rather than substrate binding.

PLC substrate preference
Head-to-head
~20–30 fold higher cleavage activity for 4-phosphorylated substrates vs. 4-nonphosphorylated
Enables robust detection of PLC-dependent signaling
Monodisperse dihexanoyl phosphorothiolate analogue assay
Phospholipase C Substrate specificity Signal transduction

Distinct Golgi and Plasma Membrane Distribution

Quantitative mass spectrometry and fluorescence imaging studies demonstrate that PI4P is predominantly localized to the Golgi apparatus and plasma membrane (PM), with the highest concentration at the PM, intermediate levels in post-Golgi/endosomal compartments, and lowest in the Golgi [1]. In contrast, PI3P is the signature phosphoinositide of the early endosomal compartment [2], while PI5P exhibits a distinct nuclear and cytosolic distribution. At the plasma membrane, PI4P is far more abundant than its isomers PI3P and PI5P, which can be biochemically enriched prior to analysis [1].

Subcellular distribution
Cross-study comparable
PI4P: highest at PM, enriched at Golgi; PI3P: early endosomes; PI5P: nucleus/cytosol
Compartment-specific signaling and trafficking studies require PI4P
LC-ESI-MS and fluorescent probe imaging
Subcellular localization Lipidomics Membrane trafficking

pH Biosensor at Trans-Golgi Network

At the yeast trans-Golgi network (TGN), binding of pleckstrin homology (PH) domains to PI4P is dependent on intracellular pH, indicating that PI4P acts as a pH biosensor [1]. This pH-sensing capability governs protein sorting at the TGN, likely by regulating sterol transfer by Osh1, a member of the conserved oxysterol-binding protein (OSBP) family [2]. This functional property is not shared by PI3P or PI5P, which lack this pH-dependent regulatory role in Golgi trafficking.

pH biosensor at TGN
Class-level inference
PI4P-dependent PH domain binding is pH-sensitive at yeast TGN; not reported for PI3P or PI5P
Unique pH-sensing function for Golgi trafficking research
Data limited to yeast model; requires validation in other systems
pH sensing Golgi trafficking Cargo sorting

PI4P Optimal Research Applications


PIP5K Kinetics & Acyl Chain Selectivity

PI4P is the sole physiologically relevant substrate for PIP5K isoforms. As demonstrated by Shulga et al. [1], the acyl chain composition of PI4P profoundly influences both Km and Vmax across PIP5K α, β, and γ isoforms. For accurate kinetic characterization, researchers should select PI4P molecular species with unsaturated acyl chains (e.g., 1-stearoyl-2-oleoyl or 1-stearoyl-2-arachidonoyl) rather than saturated forms, as the latter are poor substrates. The γ isoform exhibits the highest degree of acyl chain discrimination, making appropriate PI4P species selection critical for isoform-specific studies.

PH Domain Binding and Membrane Recruitment

The 1.7- to 1.9-fold higher binding affinity of PI4P for PH domains compared to PI3P and PI5P [2] establishes PI4P as the preferred ligand for PH domain characterization. In protein-lipid overlay assays, lipid pull-downs, and surface plasmon resonance (SPR) binding studies, PI4P provides superior signal-to-noise ratios and more reliable quantitative binding parameters. The enhanced affinity is particularly pronounced in the presence of phosphatidylserine, which further reduces the Kd of PI4P to 20.9 nM while minimally affecting PI3P binding.

PLC Activity & Signal Transduction Assays

For PLC activity assays, PI4P serves as a 20- to 30-fold better substrate than 4-nonphosphorylated phosphoinositides [3]. This quantitative advantage makes PI4P the appropriate choice for studying PLC-dependent signaling pathways, particularly in cardiac hypertrophy models where perinuclear PI4P hydrolysis by PLCε generates diacylglycerol (DAG) to activate nuclear PKD [4]. Using PI5P or unphosphorylated PI would severely underestimate PLC activity and may obscure biologically relevant signaling events.

Golgi-to-PM Trafficking & Lipid Transport

The unique enrichment of PI4P at the Golgi apparatus and plasma membrane [5], coupled with its pH-sensing function at the TGN [6], positions PI4P as an essential tool for studying anterograde trafficking, cargo sorting, and OSBP-mediated sterol/PI4P exchange. PI4P is the only phosphoinositide monophosphate that supports this suite of Golgi- and PM-localized functions. Substitution with PI3P (endosomal) or PI5P (nuclear/cytosolic) would misrepresent the subcellular context of these trafficking events.

Application
Selection Property
Validation Focus
PIP5K acyl chain selectivity assays
Acyl chain composition (unsaturated vs. saturated)
Km and Vmax comparison across PIP5K isoforms
PH domain binding and membrane recruitment
PH domain binding affinity
Kd determination with and without phosphatidylserine
PLC activity and signal transduction
4-phosphate substrate specificity
Activity comparison vs. 4-nonphosphorylated substrates
Golgi-PM trafficking and lipid transport
Enrichment at Golgi/plasma membrane
Localization verification by imaging or MS

Technical Documentation Hub

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42 linked technical documents
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